4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound features a benzamide core substituted with a 4-methyl group and a 3,4,5-trimethoxyphenyl group, which contributes to its unique chemical properties and biological activities.
Scientific Research Applications
4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, such as tubulin, which is crucial for cell division.
Medicine: Explored for its anticancer properties due to its ability to inhibit tubulin polymerization, making it a candidate for cancer treatment.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and 3,4,5-trimethoxyaniline.
Amidation Reaction: The 4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups like nitro (NO₂) or halogens (Cl, Br).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide primarily involves its interaction with tubulin, a protein essential for microtubule formation and cell division. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other tubulin inhibitors like colchicine and combretastatin.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A natural product that also binds to the colchicine binding site on tubulin, inhibiting microtubule formation.
Combretastatin: A synthetic compound with a similar mechanism of action, used as an anticancer agent.
Podophyllotoxin: Another natural product that targets tubulin and disrupts microtubule dynamics.
Uniqueness
4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct binding affinities and selectivities compared to other tubulin inhibitors. Its trimethoxyphenyl group enhances its ability to interact with the colchicine binding site, potentially leading to improved efficacy and reduced side effects.
Properties
IUPAC Name |
4-methyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)17(19)18-13-9-14(20-2)16(22-4)15(10-13)21-3/h5-10H,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEAXSRDPIBZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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